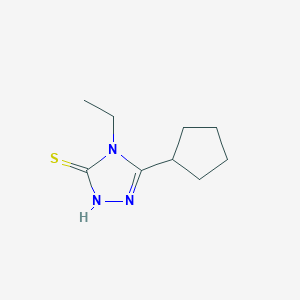

5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol

説明

BenchChem offers high-quality 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-cyclopentyl-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-2-12-8(10-11-9(12)13)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFRRDLAVPGKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392756 | |

| Record name | 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667412-81-9 | |

| Record name | 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. The 1,2,4-triazole nucleus, and specifically its 3-thiol derivatives, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of a novel derivative, 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol, synthesizing multi-technique spectroscopic analysis with the definitive power of single-crystal X-ray crystallography.

Part 1: Rational Synthesis Pathway

The elucidation process begins with a viable synthesis. A common and effective route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a relevant acylthiosemicarbazide intermediate.[4] The causality for this pathway lies in its high efficiency and the ready availability of starting materials.

Proposed Synthetic Protocol:

-

Step 1: Synthesis of Cyclopentanecarbohydrazide.

-

React methyl cyclopentanecarboxylate with an excess of hydrazine hydrate, typically under reflux. The nucleophilic hydrazine displaces the methoxy group of the ester to form the corresponding hydrazide.

-

-

Step 2: Formation of the Acylthiosemicarbazide Intermediate.

-

The synthesized cyclopentanecarbohydrazide is then treated with ethyl isothiocyanate in a suitable solvent like ethanol. The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, yielding N-ethyl-2-(cyclopentanecarbonyl)hydrazine-1-carbothioamide.

-

-

Step 3: Base-Catalyzed Intramolecular Cyclization.

-

The acylthiosemicarbazide intermediate is heated in an aqueous alkaline medium, such as 8-10% sodium hydroxide solution. The basic conditions facilitate a key intramolecular cyclodehydration reaction. The oxygen of the carbonyl group and two hydrogens are eliminated as water, leading to the formation of the stable 1,2,4-triazole ring.[5] Acidification of the reaction mixture then precipitates the final product, 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol.

-

Caption: Integrated workflow for spectroscopic data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol for NMR Analysis:

-

Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and to ensure exchangeable protons (like SH) are observable. [6]2. Acquire a ¹H NMR spectrum to identify all proton environments.

-

Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

-

(Optional but recommended) Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC (to link protons to their directly attached carbons) for unambiguous assignments.

Expected Spectroscopic Data:

| Data Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |

| ¹H NMR | ~13.5 - 14.0 | Broad Singlet (s) | SH : The acidic thiol proton, significantly deshielded. Its broadness is due to chemical exchange. [5][6] |

| ~3.9 - 4.1 | Quartet (q) | N-CH₂-CH₃ : Methylene protons adjacent to the triazole nitrogen, split by the neighboring methyl group. | |

| ~3.2 - 3.5 | Quintet (quin) | CH-Cyclopentyl : The single methine proton on the cyclopentyl ring attached to the triazole, split by adjacent CH₂ groups. | |

| ~1.6 - 2.1 | Multiplet (m) | CH₂-Cyclopentyl : The eight protons of the four methylene groups in the cyclopentyl ring, likely overlapping in a complex multiplet. | |

| ~1.2 - 1.4 | Triplet (t) | N-CH₂-CH₃ : Methyl protons of the ethyl group, split by the adjacent methylene group. | |

| ¹³C NMR | ~166 - 168 | - | C=S (Thione Carbon) : The carbon of the thione group, typically found in this downfield region. [7] |

| ~150 - 152 | - | C-Cyclopentyl (Triazole Ring) : The C5 carbon of the triazole ring attached to the cyclopentyl group. | |

| ~42 - 44 | - | N-CH₂-CH₃ : Methylene carbon of the ethyl group. | |

| ~35 - 37 | - | CH-Cyclopentyl : Methine carbon of the cyclopentyl group. | |

| ~30 - 32 | - | CH₂-Cyclopentyl (C2', C5') : Methylene carbons adjacent to the methine. | |

| ~25 - 27 | - | CH₂-Cyclopentyl (C3', C4') : The remaining two methylene carbons of the cyclopentyl ring. | |

| ~13 - 15 | - | N-CH₂-CH₃ : Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups based on their vibrational frequencies.

Protocol for IR Analysis:

-

Prepare a sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~3150 - 3000 | N-H stretch | Indicates the presence of the thione tautomer (N-H) in the solid state or solution. [8] |

| ~2960 - 2850 | C-H stretch | Aliphatic C-H stretching from the ethyl and cyclopentyl groups. |

| ~2600 - 2550 | S-H stretch | A weak but characteristic band for the thiol tautomer. Its presence confirms the thione-thiol tautomerism. [5] |

| ~1620 - 1580 | C=N stretch | Stretching vibration of the endocyclic C=N bond within the triazole ring. [5] |

| ~1300 - 1250 | C=S stretch | A strong band indicative of the thione group, confirming the major tautomeric form. [9] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, which helps confirm its composition.

Protocol for MS Analysis:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

-

Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₉H₁₅N₃S

-

Exact Mass: 197.10

-

[M+H]⁺ Ion: The spectrum should show a prominent peak at m/z 198.11 , confirming the molecular weight of the compound.

-

Key Fragmentation: Expect to see fragments corresponding to the loss of the ethyl group (loss of 28 Da) and the cyclopentyl group (loss of 69 Da), further validating the presence of these substituents.

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

While the combination of NMR, IR, and MS provides a very strong case for the proposed structure, it remains a hypothesis. Spectroscopic methods describe the molecule in a bulk, averaged state. Single-crystal X-ray crystallography provides the ultimate, unambiguous proof by mapping the precise three-dimensional arrangement of atoms in the solid state. [10][11]

Caption: Workflow for definitive structure validation via X-ray crystallography.

Experimental Protocol for Crystallography:

-

Crystal Growth: High-quality single crystals are paramount. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: A selected crystal is mounted on a diffractometer. It is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a focused beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected.

-

Structure Solution: The collected diffraction intensities are processed to determine the unit cell parameters and space group. [10]Computational methods, such as 'direct methods', are then used to solve the "phase problem" and generate an initial electron density map. [10]4. Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, a process that iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure yields precise bond lengths, bond angles, and torsional angles.

Conclusion

References

- Benchchem. Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography.

- Benchchem. Validating the 1,2,4-Triazole Scaffold: A Comparative Guide to X-ray Crystallography.

- Ye, D. -J.; Feng, X. -L.; Zhang, Z. -H. Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Asian Journal of Chemistry 2012, 24, 5286-5288.

-

Krasnikov, V. et al. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules 2023, 28(22), 7651. Available from: [Link]

-

Turan-Zitouni, G. et al. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules 2016, 21(11), 1584. Available from: [Link]

- Ahmed, S. et al. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research 2024, 3(5), 1234.

-

Hassan, A. et al. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules 2023, 28(19), 6932. Available from: [Link]

-

Al-Warhi, T. et al. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules 2021, 26(17), 5342. Available from: [Link]

-

Jumaa, F. H. et al. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry 2017, 7(3), 398-406. Available from: [Link]

-

Demirbas, N. et al. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules 2004, 9(10), 848-860. Available from: [Link]

-

Klepke, A. et al. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules 2019, 24(16), 2933. Available from: [Link]

-

Hassan, S. S. M. et al. Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-inflammatory agents. Ginekologia i Poloznictwo 2023, 2(1). Available from: [Link]

-

Jumaa, F. H. et al. Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. Journal of Scientific and Engineering Research 2017, 4(8), 98-106. Available from: [Link]

Sources

- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbr.com.pk [ijbr.com.pk]

- 5. mdpi.com [mdpi.com]

- 6. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 7. mdpi.com [mdpi.com]

- 8. ijrpc.com [ijrpc.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Spectroscopic Characterization of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many innovative discoveries. Among these, the 1,2,4-triazole scaffold is a privileged structure, appearing in a wide array of bioactive agents. This guide provides an in-depth technical analysis of the spectroscopic data for a specific derivative, 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No: 667412-81-9, Chemical Formula: C₉H₁₅N₃S).[1]

The unambiguous confirmation of a molecule's structure is the cornerstone of all subsequent research, from biological screening to formulation development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools for this elucidation. This document serves as a comprehensive reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of the expected spectral data for this compound. Our approach moves beyond a simple listing of data points to explain the causal relationships between molecular structure and spectral output, ensuring a self-validating framework for analysis.

Molecular Structure and Tautomerism

The structural identity of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol is defined by a central 1,2,4-triazole ring substituted with an ethyl group at the N4 position, a cyclopentyl group at the C5 position, and a thiol group at the C3 position.

A critical feature of 3-mercapto-1,2,4-triazoles is their existence in a tautomeric equilibrium between the thiol and thione forms.[2][3] This equilibrium is influenced by factors such as the solvent and the physical state (solid vs. solution). While the thiol form is often the reactive species, the thione tautomer can be predominant, particularly in the solid state.[4] This guide will consider the spectral signatures of both tautomers.

Synthesis Context: A Plausible Pathway

To contextualize the spectroscopic analysis, it is helpful to consider a common synthetic route. Derivatives of 1,2,4-triazole-3-thiol are frequently synthesized through the acylation of a thiosemicarbazide with a carboxylic acid (or its derivative), followed by a cyclodehydration step, often under alkaline conditions.[5][6] For the title compound, this would involve reacting cyclopentanecarboxylic acid with 4-ethyl-3-thiosemicarbazide. Understanding this pathway aids in anticipating potential impurities, such as unreacted starting materials or acylation intermediates, which could be identified through the spectroscopic methods detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: A Self-Validating Approach

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for triazole-thiols as it can solubilize the compound and effectively reveal exchangeable protons like N-H and S-H.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. The integral values of the signals must be consistent with the number of protons in the proposed structure, providing an initial layer of validation.

-

D₂O Exchange: To definitively identify the S-H (thiol) or N-H (thione) proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the exchangeable proton will diminish or disappear.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The number of unique carbon signals should match the number of non-equivalent carbons in the molecule.

-

2D NMR (for validation): If structural ambiguity exists, techniques like HSQC (Heteronuclear Single Quantum Coherence) can be employed to correlate each proton directly to its attached carbon, providing unequivocal assignment and structural confirmation.

¹H NMR: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring.

| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| SH (thiol) or NH (thione) | 13.0 - 14.0 | Broad Singlet | 1H | Highly deshielded, acidic proton. Its broadness is due to quadrupole broadening from adjacent nitrogen atoms and chemical exchange. This signal is D₂O exchangeable.[6][7][8] |

| CH (Cyclopentyl) | 3.2 - 3.6 | Multiplet | 1H | Deshielded due to direct attachment to the triazole ring (C5). |

| CH₂ (Ethyl) | 3.9 - 4.3 | Quartet | 2H | Deshielded by the adjacent N4 of the triazole ring. Split into a quartet by the neighboring CH₃ group. |

| CH₂ (Cyclopentyl) | 1.6 - 2.2 | Multiplet | 8H | Aliphatic protons of the cyclopentyl ring. Their signals are complex and overlap due to similar chemical environments. |

| CH₃ (Ethyl) | 1.2 - 1.5 | Triplet | 3H | Standard aliphatic methyl group, split into a triplet by the adjacent CH₂ group. |

¹³C NMR: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton.

| Assignment | Expected δ (ppm) | Rationale |

| C=S (C3, thione form) | 165 - 170 | The C3 carbon, double-bonded to sulfur in the thione tautomer, is significantly deshielded.[2] |

| C=N (C5) | 150 - 155 | The C5 carbon, part of the triazole's C=N bond and attached to the cyclopentyl group. |

| CH₂ (Ethyl) | 40 - 45 | Carbon attached to the N4 of the triazole ring. |

| CH (Cyclopentyl) | 35 - 40 | Carbon directly attached to the C5 of the triazole ring. |

| CH₂ (Cyclopentyl) | 25 - 32 | The four methylene carbons of the cyclopentyl ring. May show one or two distinct signals depending on symmetry. |

| CH₃ (Ethyl) | 13 - 16 | Standard aliphatic methyl carbon. |

Visualization of NMR Structural Correlations

The following diagram illustrates the connectivity and the relationship between the molecular structure and its NMR spectral signals.

Caption: Correlation map of molecular fragments to their predicted NMR chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The thiol-thione tautomerism is particularly evident in the IR spectrum.

Experimental Protocol

A standard approach involves acquiring the spectrum using either the KBr (potassium bromide) pellet method for solid samples or using an Attenuated Total Reflectance (ATR) accessory. The solid-state spectrum is often dominated by the thione tautomer.

Data Interpretation: Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Significance and Rationale |

| 3100 - 3300 (broad) | N-H stretch | The presence of a broad band in this region is a strong indicator of the N-H bond in the thione tautomer.[9][10] |

| 2850 - 2960 | Aliphatic C-H stretch | Characteristic stretching vibrations of the C-H bonds in the ethyl and cyclopentyl groups. |

| ~2550 (weak) | S-H stretch | A weak absorption here would confirm the presence of the thiol tautomer.[2][11][12] Its absence in a solid-state spectrum suggests the thione form is predominant. |

| ~1600 | C=N stretch | A key diagnostic feature for the triazole ring.[11] |

| ~1450 - 1550 | C=C stretch (ring) | Aromatic-like stretching vibrations within the triazole ring.[10] |

| 1100 - 1300 | C=S stretch | A strong band in this region is a key marker for the thione tautomer.[11] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.

Experimental Protocol

Electrospray Ionization (ESI) is the preferred method for this class of compounds as it is a soft ionization technique that typically yields an abundant protonated molecular ion.[13][14]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into the ESI source operating in positive ion mode. Acquire a full scan mass spectrum.

-

Validation via HRMS: For ultimate confidence, High-Resolution Mass Spectrometry (HRMS) should be used. This technique measures the mass-to-charge ratio with high precision, allowing for the determination of the elemental formula of the molecular ion and its fragments, which must match the theoretical formula (C₉H₁₅N₃S).

Data Interpretation: Molecular Ion and Fragmentation

-

Molecular Weight: 197.10 g/mol

-

Expected Molecular Ion Peak: In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 198.1 .

The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways for 1,2,4-triazoles are influenced by the substituents on the ring.[14][15]

Visualization of a Plausible MS Fragmentation Pathway

Caption: Proposed ESI-MS fragmentation pathway for the title compound.

Conclusion

The structural elucidation of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy provides a definitive map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and sheds light on the dominant thiol-thione tautomer, and mass spectrometry validates the molecular weight and offers structural clues through fragmentation analysis. The methodologies and interpretations presented in this guide are designed to be a self-validating system, where the data from each technique corroborates the others, leading to an unambiguous structural assignment. This rigorous approach is essential for ensuring the scientific integrity of any research or development program involving this compound.

References

-

Salionov, V. O., Pruhlo, Ye. S., Panasenko, O. I., & Knysh, Ye. H. (2013). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. * Zaporozhye Medical Journal*. [Link]

-

Kaplaushenko, A., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ScienceRise: Pharmaceutical Science. [Link]

-

Fahim, A. M., Magar, H. S., & Ayoub, M. A. (n.d.). Mass fragmentation pattern of the triazole-thiol ligand. ResearchGate. [Link]

-

Rajamohanan, P. R. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India. [Link]

-

Mohammed, I. A., et al. (2025). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Bulletin of the Chemical Society of Ethiopia. [Link]

-

Turan-Zitouni, G., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. [Link]

-

Reddit User. (2016). 1H NMR interpretation of an 1,2,3-triazole. Reddit. [Link]

-

Borys, K. M., et al. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]

-

Matiichuk, V., et al. (2019). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules. [Link]

-

American Chemical Society. (2025). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Fall 2025. [Link]

-

International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. IJSR. [Link]

-

Journal of Applicable Chemistry. (2012). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Applicable Chemistry. [Link]

-

Chirkina, E., & Larina, L. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. [Link]

-

International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF 4-SUBSTITUTED-THIOSEMICARBAZIDES AND DIAZOTIZATION PRODUCTS. Canadian Journal of Chemistry. [Link]

-

MDPI. (2018). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules. [Link]

-

Al-Omair, M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling. [Link]

-

P&S Chemicals. (n.d.). Product information, 5-Cyclopentyl-4-ethyl-4h-1,2,4-triazole-3-thiol. P&S Chemicals. [Link]

-

ChemBK. (n.d.). 5-CYCLOPROPYL-4-ETHYL-4 H-[13][15][16]TRIAZOLE-3-THIOL. ChemBK. [Link]

-

Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. [Link]

-

National Institutes of Health. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]

-

INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. [Link]

-

MDPI. (2019). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]

-

Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

-

Jumaa, F. H., et al. (2017). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. ResearchGate. [Link]

-

SpectraBase. (n.d.). 4-cyclohexyl-5-(3-methyl-2-thienyl)-4H-1,2,4-triazole-3-thiol. SpectraBase. [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. ajol.info [ajol.info]

- 3. researchgate.net [researchgate.net]

- 4. dspace.ncl.res.in [dspace.ncl.res.in]

- 5. ijbr.com.pk [ijbr.com.pk]

- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 9. ijrpc.com [ijrpc.com]

- 10. researchgate.net [researchgate.net]

- 11. ijsr.net [ijsr.net]

- 12. mdpi.com [mdpi.com]

- 13. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 14. benchchem.com [benchchem.com]

- 15. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 16. researchgate.net [researchgate.net]

Introduction: The 1,2,4-Triazole-3-thiol Scaffold as a Privileged Pharmacophore

An In-Depth Technical Guide to the Mechanism of Action for 1,2,4-Triazole-3-thiol Compounds

The 1,2,4-triazole ring system, particularly when functionalized with a thiol group at the 3-position, represents a cornerstone in modern medicinal chemistry.[1][2] This heterocyclic scaffold is considered a "privileged structure" due to its unique physicochemical properties, including its dipole character, hydrogen bonding capacity, and metabolic stability, which allow it to interact with a wide array of biological receptors and enzymes with high affinity.[3][4] The 1,2,4-triazole-3-thiol core exists in a tautomeric equilibrium between the thione (=S) and thiol (-SH) forms, a feature that is critical to its versatile binding capabilities, especially its capacity for metal chelation within enzyme active sites.[5] This versatility has led to the development of compounds with a broad spectrum of pharmacological activities, including potent antifungal, anticancer, anti-inflammatory, and specific enzyme inhibitory actions.[6][7][8][9] This guide provides an in-depth exploration of the core mechanisms through which these compounds exert their biological effects, offering insights for researchers and professionals in drug development.

Core Mechanisms of Action: A Multi-Target Landscape

The efficacy of 1,2,4-triazole-3-thiol derivatives stems from their ability to engage multiple molecular targets. The primary mechanisms are often rooted in enzyme inhibition, where the triazole and thiol moieties act in concert to disrupt catalytic function.

Antifungal Activity: Potent Inhibition of Lanosterol 14α-demethylase (CYP51)

The most well-established mechanism for triazole-based antifungals is the targeted inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][11][12] This enzyme is a critical checkpoint in the biosynthesis of ergosterol, an essential structural component of the fungal cell membrane.[10][11]

Mechanism: The antifungal action is a direct consequence of high-affinity binding to the CYP51 active site. The lone pair of electrons on an sp²-hybridized nitrogen atom of the triazole ring coordinates directly with the heme iron atom at the enzyme's catalytic center.[12][13] This interaction competitively blocks the binding of the natural substrate, lanosterol, preventing its demethylation.[10] The consequences are twofold:

-

Depletion of Ergosterol: The halt in the biosynthetic pathway leads to a severe reduction in ergosterol levels, compromising the fluidity, integrity, and function of the fungal membrane.[10][11]

-

Accumulation of Toxic Sterols: The enzymatic block results in the buildup of methylated sterol precursors (e.g., 14α-methylated sterols), which integrate into the membrane and disrupt its structure, leading to increased permeability and ultimately, cell death.[10]

This mechanism is the foundation for the clinical success of numerous triazole antifungal drugs, including fluconazole and voriconazole.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 10. pnrjournal.com [pnrjournal.com]

- 11. isres.org [isres.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 667412-81-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol, identified by the CAS number 667412-81-9, is a heterocyclic organic compound belonging to the 1,2,4-triazole class. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The unique structural features of this molecule, combining a triazole ring with cyclopentyl and ethyl substituents, and a reactive thiol group, make it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the available chemical information, safety data, a representative synthetic protocol, and the potential mechanisms of action and applications for this compound and its congeners.

Chemical and Physical Properties

While comprehensive experimental data for 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol is not extensively published, the following table summarizes key physicochemical properties, primarily sourced from chemical supplier databases. Researchers should verify these properties through their own analytical methods.

| Property | Value | Source |

| CAS Number | 667412-81-9 | [4][5] |

| IUPAC Name | 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol | [5] |

| Synonyms | ART-CHEM-BB B018033; CHEMBRDG-BB 3018033; Albb-003340 | [5] |

| Molecular Formula | C9H15N3S | [5] |

| Molecular Weight | 197.30 g/mol | Calculated |

| Appearance | Likely a solid at room temperature (based on related compounds) | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Safety and Handling

Hazard Identification

Based on analogous compounds, 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol may:

Recommended Precautions

-

Handling: Handle in a well-ventilated place.[4][8] Wear suitable protective clothing, including gloves and eye/face protection.[4][8] Avoid contact with skin and eyes.[4] Avoid the formation of dust and aerosols.[4] Wash hands thoroughly after handling.[6][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8]

-

First-Aid Measures:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6][8]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][8]

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[6]

-

Synthesis and Mechanism of Action

Representative Synthesis Protocol

While a specific protocol for the synthesis of 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol is not detailed in the available literature, a general and widely applicable method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a corresponding thiosemicarbazide in an alkaline medium.[10][11] The following is a representative protocol that could be adapted for the synthesis of the target compound.

Step 1: Synthesis of the Thiosemicarbazide Intermediate

-

React cyclopentanecarbonyl chloride with potassium thiocyanate (KSCN) to form cyclopentanecarbonyl isothiocyanate.

-

React the resulting isothiocyanate with ethylhydrazine to yield 1-(cyclopentanecarbonyl)-4-ethylthiosemicarbazide.

Step 2: Cyclization to the 1,2,4-Triazole-3-thiol

-

Dissolve the 1-(cyclopentanecarbonyl)-4-ethylthiosemicarbazide in an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

-

The resulting precipitate, 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol, is then collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.[10][11]

Caption: Representative synthesis workflow for 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol.

Potential Mechanism of Action

The biological activity of 1,2,4-triazole-3-thiol derivatives is often attributed to the presence of the thiol (-SH) group and the triazole ring. The thiol group is a key pharmacophore that can interact with biological targets.[1] For instance, it can form covalent bonds with cysteine residues in enzymes, leading to their inhibition.[1] The triazole ring itself is a bioisostere for other functional groups and can participate in hydrogen bonding and other non-covalent interactions with receptors and enzymes.

The specific mechanism of action for 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol has not been elucidated. However, based on related compounds, potential mechanisms could involve:

-

Enzyme Inhibition: The thiol group can chelate metal ions in the active sites of metalloenzymes or form disulfide bonds, thereby inhibiting enzyme activity.[1]

-

Receptor Binding: The overall molecular structure may allow it to bind to specific cellular receptors, either as an agonist or antagonist, modulating downstream signaling pathways.

-

Antimicrobial Activity: The compound may interfere with essential microbial metabolic pathways or disrupt cell wall synthesis.[1]

Caption: Potential mechanisms of action for 1,2,4-triazole-3-thiol derivatives.

Applications in Research and Drug Development

Derivatives of 1,2,4-triazole-3-thiol are recognized for their broad spectrum of pharmacological activities.[1][2] While specific studies on CAS 667412-81-9 are limited, the structural class suggests potential applications in the following areas:

-

Antimicrobial Agents: Many triazole-thiol derivatives exhibit activity against various strains of bacteria and fungi.[1]

-

Anti-inflammatory Agents: Some compounds in this class have shown promising anti-inflammatory properties.[3]

-

Anticancer Agents: The 1,2,4-triazole scaffold is present in several approved anticancer drugs, and derivatives are actively being investigated for their potential as novel cancer therapeutics.[1][12]

-

Organic Synthesis: This compound can serve as a versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates.[1]

Conclusion

5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 667412-81-9) represents a promising, yet underexplored, molecule within the pharmacologically significant 1,2,4-triazole class. While detailed experimental data for this specific compound is sparse, this guide provides a foundational understanding based on available information for structurally related compounds. Further research is warranted to fully characterize its physicochemical properties, toxicological profile, and to explore its potential in drug discovery and development. The provided representative synthesis and potential mechanisms of action offer a starting point for researchers interested in this and related compounds.

References

-

Demirtas, I., et al. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Retrieved from [Link]

-

Ginekologia i Poloznictwo. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

-

Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255–259. Retrieved from [Link]

-

Carl ROTH. (2025, May 19). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 5-Cyclopentyl-4-ethyl-4h-1,2,4-triazole-3-thiol. Retrieved from [Link]

Sources

- 1. 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol | 443918-29-4 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. pschemicals.com [pschemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. carlroth.com [carlroth.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

An In-depth Technical Guide on the Thiol-Thione Tautomerism in 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the thiol-thione tautomerism in 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol. The phenomenon of tautomerism, a form of structural isomerism, is of paramount importance in drug discovery and development as the different tautomers of a molecule can exhibit distinct physicochemical properties, biological activities, and toxicological profiles.[1][2] This guide will delve into the theoretical underpinnings of this specific tautomeric equilibrium, the key factors that influence it, and the analytical methodologies used for its characterization. By integrating theoretical principles with practical experimental protocols, this document serves as an essential resource for researchers working with 1,2,4-triazole derivatives and other heterocyclic systems where tautomerism is a critical consideration.

Introduction to Thiol-Thione Tautomerism in 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[3][4][5] A key feature of 3-mercapto-1,2,4-triazoles is their existence as a dynamic equilibrium of two tautomeric forms: the thiol and the thione.[1] This equilibrium, known as thiol-thione tautomerism, involves the migration of a proton between the sulfur and a nitrogen atom of the triazole ring.

The specific compound of interest, 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol, possesses substituents that can influence this tautomeric balance through steric and electronic effects. Understanding the predominant tautomeric form under various conditions is crucial for predicting its molecular interactions, metabolic fate, and overall pharmacological profile. Computational studies on related 1,2,4-triazole-3-thiones have consistently shown the thione form to be the more stable tautomer in the gas phase.[6][7]

The Tautomeric Equilibrium: A Closer Look

The thiol-thione tautomerism in 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol can be depicted as follows:

Note: The above DOT script is a template. Actual chemical structure images would need to be generated and linked. For the purpose of this guide, a textual representation is provided below.

Thiol Form: Characterized by a C-S single bond and an S-H (thiol) group. The triazole ring maintains its aromatic character.

Thione Form: Characterized by a C=S double bond (thione) and an N-H bond within the triazole ring. This form is often more polar.

Factors Influencing the Tautomeric Equilibrium

The position of the thiol-thione equilibrium is not static and is influenced by a variety of factors:

Substituent Effects

The electronic and steric nature of the substituents on the triazole ring plays a significant role. In 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol:

-

Ethyl Group at N4: The electron-donating nature of the ethyl group can influence the basicity of the nitrogen atoms and, consequently, the proton affinity.

-

Cyclopentyl Group at C5: This bulky alkyl group can exert steric effects that may favor one tautomer over the other to minimize steric hindrance.

Computational studies on disubstituted 1,2,4-triazole-3-thiones suggest that while substituents can modulate the energy barrier for proton transfer, they generally do not alter the fact that the thione form is the predominant species in the gas phase.[6]

Solvent Effects

The polarity of the solvent is a critical determinant of the tautomeric equilibrium.

-

Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar thione tautomer.[8][9] This stabilization arises from favorable dipole-dipole interactions and hydrogen bonding with the N-H and C=S groups.

-

Nonpolar Solvents: In nonpolar solvents, the less polar thiol form may be more favored.[9]

The choice of solvent is therefore a crucial consideration in both the analysis and the application of this class of compounds.

Solid-State Effects

In the solid state, the predominant tautomer is determined by the thermodynamics of crystal lattice formation. Intermolecular interactions, such as hydrogen bonding and π-π stacking, can significantly stabilize one tautomer over the other. X-ray crystallographic studies of various 4-substituted-1,2,4-triazole-3-thiones have overwhelmingly shown the presence of the thione form in the crystal structure, often forming hydrogen-bonded dimers.[10][11]

Experimental Characterization of Tautomers

A multi-faceted analytical approach is required to unequivocally identify and quantify the tautomeric forms of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[12]

¹H NMR Spectroscopy:

-

Thione Tautomer: The presence of a broad signal in the range of 12-14 ppm, which is exchangeable with D₂O, is characteristic of the N-H proton.[12]

-

Thiol Tautomer: A signal for the S-H proton would be expected in the range of 3-6 ppm.[12]

¹³C NMR Spectroscopy:

-

Thione Tautomer: The most definitive signal is that of the C=S carbon, which typically appears in the downfield region of 160-180 ppm.[12]

-

Thiol Tautomer: The C-S carbon would resonate at a significantly more upfield chemical shift.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz.

-

D₂O Exchange: For ¹H NMR, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to identify the exchangeable N-H or S-H proton.

-

Data Analysis: Analyze the chemical shifts and signal integrations to determine the relative populations of the tautomers.

UV-Visible Spectroscopy

UV-Vis spectroscopy can provide evidence for the predominant tautomer based on their distinct electronic transitions.[13]

-

Thione Tautomer: Exhibits a characteristic absorption band in the range of 300-400 nm, corresponding to the n-π* transition of the C=S chromophore.[14]

-

Thiol Tautomer: Typically shows absorption bands below 300 nm, arising from π-π* transitions.[14]

Experimental Protocol: UV-Vis Analysis

-

Solution Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., ethanol, dioxane, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectra over a range of 200-500 nm using a double-beam spectrophotometer.

-

Data Interpretation: The presence of an absorption maximum above 300 nm is a strong indicator of the thione form.[14] Shifts in the absorption maxima with solvent polarity can provide further insights into the nature of the electronic transitions.

| Tautomer | Expected λ_max | Transition Type |

| Thione | 300-400 nm | n-π |

| Thiol | < 300 nm | π-π |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for identifying the functional groups present in each tautomer.

-

Thione Tautomer: Characterized by a strong N-H stretching vibration around 3100-3300 cm⁻¹ and a C=S stretching band in the region of 1050-1250 cm⁻¹.

-

Thiol Tautomer: Would show a weak S-H stretching band around 2550-2600 cm⁻¹.[15]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state.[16]

Experimental Workflow: X-ray Crystallography

Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[6][7]

Protocol: DFT Calculations for Tautomer Stability

-

Structure Optimization: Build the 3D structures of both the thiol and thione tautomers. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[6]

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative stability. The tautomer with the lower energy is predicted to be more stable.

-

Solvent Modeling: To account for solvent effects, perform the calculations using a polarizable continuum model (PCM).[8]

-

Frequency Analysis: Perform vibrational frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to predict the IR spectra for comparison with experimental data.[6]

Conclusion and Implications

The thiol-thione tautomerism of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol is a critical aspect of its chemical identity. Based on extensive studies of related compounds, it is highly probable that the thione form is the predominant tautomer, particularly in the solid state and in polar solvents. This has significant implications for drug development, as the thione form will dictate the molecule's hydrogen bonding capabilities, polarity, and potential interactions with biological targets. A thorough characterization using a combination of spectroscopic and computational methods, as outlined in this guide, is essential for any research and development program involving this class of compounds. The ability to understand and potentially control this tautomeric equilibrium opens avenues for fine-tuning the properties of drug candidates to optimize their efficacy and safety.

References

-

Delaere, D., Raspoet, G., & Nguyen, M. T. (1999). Thiol-Thione Tautomerism in Thioformic Acid: Importance of Specific Solvent Interactions. The Journal of Physical Chemistry A, 103(1), 171–177. [Link]

-

Zolmajd Haghighi, Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 15(12), 1549–1557. [Link]

-

Behrooz, M., & Kianmehr, E. (2009). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 87(10), 1354-1358. [Link]

-

Kravchenko, S. D., Vasylyev, M. V., & Parchenko, V. V. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. [Link]

-

Zolmajd Haghighi, Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

-

Simulated UV/Vis absorption spectra for the thiol, thione and rotamers of 2-(2-Mercaptophenyl)-1-azaazulene at TD-PBE/6-311+G (d,p). ResearchGate. [Link]

-

El-Sayed, Y. S., et al. (2014). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. ResearchGate. [Link]

-

Mechanism of solvent-assisted tautomerization between anti-thione and anti-thiol complexes by double proton transfer. ResearchGate. [Link]

-

Gökce, H., et al. (2019). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. ResearchGate. [Link]

-

Asiri, A. M., et al. (2019). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 24(10), 1952. [Link]

-

Marcus, Y. (2015). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 80(23), 11843-11850. [Link]

-

Crystal structure of 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, C8H7N3S. Crystallography Open Database. [Link]

-

Gökce, H., et al. (2019). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Semantic Scholar. [Link]

-

Al-Ostoot, F. H., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(15), 4935. [Link]

-

Aly, M. A., et al. (2015). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 483-494. [Link]

-

Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Academic Journals and Conferences. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

-

The thione‐thiol tautomerism in 1,2,4‐triazoles. ResearchGate. [Link]

-

Mohammed, I. A., et al. (2025). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Bulletin of the Chemical Society of Ethiopia, 39(6). [Link]

-

Mescheryakova, E. S., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231-3240. [Link]

-

Mirzaei, M. (2022). Exploring Formations of Thio-Thiol and Keto-Enol Tautomers for Structural Analysis of 2-Thiouracil. Advanced Journal of Science and Engineering, 3(1), 1-6. [Link]

-

Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. ResearchGate. [Link]

-

Ferguson, G., et al. (2015). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o656–o661. [Link]

-

Demchuk, I., et al. (2023). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Molecules, 28(1), 35. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of the National Academy of Medical Sciences of Ukraine. [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Pharmaceuticals. [Link]

-

Lesyk, R., et al. (2021). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Scientia Pharmaceutica, 89(1), 7. [Link]

-

Al-Awadi, N. A., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 28(20), 7155. [Link]

-

Babin, V. N., et al. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 26(16), 4786. [Link]

-

1,2,4-triazole-3-thione derivatives. ResearchGate. [Link]

-

Al-Soud, Y. A., et al. (2003). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 8(12), 952-963. [Link]

-

Taylor, P. J. (2012). Tautomerism in drug discovery. Journal of computer-aided molecular design, 26(1), 109-113. [Link]

-

Elguero, J., et al. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 331-369. [Link]

-

Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(26), 14353-14363. [Link]

-

Jumaa, F. H., et al. (2017). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. ResearchGate. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]

-

Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group. Nature Communications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione and a redetermination of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.ncl.res.in [dspace.ncl.res.in]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 16. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

An In-depth Technical Guide on the Potential Derivatives of 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] This in-depth technical guide focuses on the synthesis and potential derivatization of a specific, novel triazole core: 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol. We will provide a comprehensive, step-by-step methodology for the synthesis of this core molecule, grounded in established chemical principles. Furthermore, this guide will explore the synthesis of potential derivatives through S-alkylation and Mannich reactions, offering detailed experimental protocols. These derivatives hold significant promise for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents, particularly in the realms of antimicrobial and anticancer research.

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring system is a privileged heterocyclic motif due to its diverse pharmacological activities, which include antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The thione-substituted 1,2,4-triazoles, in particular, have garnered significant attention. The presence of the exocyclic thiol group provides a versatile handle for a variety of chemical modifications, enabling the creation of large and diverse compound libraries for high-throughput screening and drug discovery programs.[2] This guide will provide a detailed roadmap for the synthesis of the novel 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol and its subsequent derivatization.

Synthesis of the Core Compound: 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol

The most prevalent and efficient method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides.[1][2][3] This synthetic strategy will be employed for the preparation of the title compound. The overall synthetic workflow is depicted below.

Sources

A-Z Guide to Solubility Profiling of 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of the novel heterocyclic compound, 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol. As specific experimental data for this molecule is not publicly available, this document focuses on establishing a robust, scientifically-grounded methodology. We delve into the foundational physicochemical principles governing solubility, provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assays, and offer a template for systematic data presentation. This guide is designed for researchers, chemists, and drug development professionals, enabling them to generate reliable and reproducible solubility data, a critical step in the early stages of the drug discovery and development pipeline.[1][2]

Introduction: The Critical Role of Solubility

In the journey of a new chemical entity (NCE) from laboratory bench to clinical application, solubility is a fundamental physicochemical property that dictates its fate.[3][4] Poor aqueous solubility is a primary contributor to low and erratic oral bioavailability, hindering the development of promising therapeutic candidates.[3][4][5] For a compound like 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol, understanding its behavior in various solvents is paramount for several reasons:

-

Reliable Bioassay Performance: Insoluble compounds can precipitate in assay media, leading to artificially low potency measurements and unreliable structure-activity relationship (SAR) data.[3]

-

Formulation Development: A comprehensive solubility profile is the bedrock for creating viable formulations for in vivo studies, from simple solutions for initial pharmacokinetic (PK) screening to more complex dosage forms for later-stage development.[4]

-

Predicting In Vivo Behavior: Solubility data, particularly in biorelevant media, provides early insights into potential absorption challenges in the gastrointestinal tract.[2][6]

This guide will equip your laboratory with the necessary theoretical knowledge and practical protocols to thoroughly characterize the solubility of this, and other, novel compounds.

Physicochemical & Structural Considerations

To predict and interpret the solubility of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol, we must first analyze its structure.

-

Core Heterocycle (1,2,4-triazole): The triazole ring contains nitrogen atoms capable of hydrogen bonding, which can contribute to solubility in polar solvents.

-

Thiol Group (-SH): This group introduces a crucial property: thione-thiol tautomerism .[7] The thiol (-SH) form can act as a weak acid, while the thione (C=S) tautomer is less acidic. This equilibrium is solvent and pH-dependent. The thiol group's ability to ionize to a thiolate anion (S⁻) at basic pH will significantly enhance aqueous solubility.

-

pKa: The acidity of the thiol proton is a critical parameter.[8][9] The pKa value determines the pH at which the compound transitions from its neutral, less soluble form to its ionized, more soluble form.[8] For triazole-thiol derivatives, the pKa is often in the range of 6-8, meaning its solubility can be highly sensitive to the pH of the medium.

-

Substituents (Cyclopentyl and Ethyl): The cyclopentyl and ethyl groups are nonpolar and hydrophobic. These bulky, aliphatic groups will generally decrease solubility in polar solvents like water but increase solubility in nonpolar organic solvents, following the "like dissolves like" principle.[10][11]

Based on this structure, we can hypothesize that the compound will exhibit low to moderate solubility in neutral aqueous solutions, with solubility increasing significantly at pH values above its pKa. It is expected to be more soluble in polar aprotic solvents like DMSO and DMF, and also show solubility in less polar solvents like ethanol or isopropanol.

Methodologies for Solubility Determination

Two distinct types of solubility are measured in drug discovery: kinetic and thermodynamic.[2][12] Both provide valuable, context-dependent information.

Kinetic Solubility Assay (High-Throughput Screening)

Kinetic solubility measures the concentration at which a compound, rapidly introduced from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[13][14][15] It is a non-equilibrium measurement that reflects the compound's tendency to remain in a supersaturated state and is invaluable for early discovery due to its speed and low compound requirement.[1][16]

This protocol uses light scattering (nephelometry) to detect the formation of precipitate.[16][17]

-

Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol in 100% DMSO.

-

Plate Setup: Using a liquid handler, dispense the DMSO stock solution into a 96-well microplate. Perform a serial dilution directly in the plate to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).

-

Addition of Aqueous Buffer: Rapidly add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the final target concentrations. The final DMSO concentration should be kept low and consistent, typically ≤2%.[13]

-

Incubation and Mixing: Mix the plate thoroughly on a plate shaker for a defined period, typically between 1 to 2 hours, at a controlled temperature (e.g., 25°C).[16]

-

Measurement: Measure the light scattering in each well using a nephelometer. The point at which the signal significantly increases above the background indicates precipitation and defines the kinetic solubility limit.

Causality Insight: The rapid addition of buffer to the DMSO stock creates a supersaturated solution. The incubation time is a critical parameter; too short, and the compound may not have had time to precipitate, overestimating solubility. Too long, and the assay begins to approach equilibrium conditions. A 1-2 hour window is a standard compromise.

Thermodynamic Solubility Assay (The "Gold Standard")

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and solid states.[15][18] The shake-flask method is the universally recognized "gold standard" for this measurement.[19][20]

This protocol ensures the system reaches equilibrium for a definitive solubility value.

-

Sample Preparation: Add an excess amount of the solid (crystalline) 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol to a series of vials, each containing a precisely known volume of the selected solvent (e.g., Water, PBS pH 7.4, 0.1N HCl, Ethanol, Acetonitrile). A visible excess of solid must remain to ensure saturation.[19]

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period. A minimum of 24 hours is required to ensure equilibrium is reached.[1][12] For some compounds, 48-72 hours may be necessary.

-

Phase Separation: After incubation, allow the vials to stand, letting the excess solid settle. Carefully remove an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid. This is best achieved by centrifugation followed by filtering the supernatant through a 0.45 µm PVDF filter.[21]

-

Quantification: Accurately dilute the filtered supernatant with an appropriate mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][12] A standard calibration curve must be prepared for accurate quantification.

Trustworthiness Check: The reliability of this method hinges on achieving true equilibrium. To validate this, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not change between these points, it provides confidence that equilibrium has been established.

Workflow for Comprehensive Solubility Assessment

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different conditions and solvents.

Table 1: Illustrative Solubility Profile of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol

| Solvent System | Solvent Type | Method | Solubility (µg/mL) | Solubility (mM) | Qualitative Descriptor |

| Water | Polar Protic | Thermodynamic | < 10 | < 0.05 | Practically Insoluble |

| 0.1 N HCl (pH ~1) | Polar Protic | Thermodynamic | < 20 | < 0.10 | Very Slightly Soluble |

| PBS (pH 7.4) | Polar Protic | Kinetic | 55 | 0.29 | Slightly Soluble |

| PBS (pH 7.4) | Polar Protic | Thermodynamic | 35 | 0.18 | Slightly Soluble |

| 0.1 M NaOH (pH ~13) | Polar Protic | Thermodynamic | > 1000 | > 5.30 | Soluble |

| Ethanol | Polar Protic | Thermodynamic | 500 | 2.64 | Soluble |

| Acetonitrile | Polar Aprotic | Thermodynamic | 800 | 4.22 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | - | > 20000 | > 105.68 | Very Soluble |

Note: The data presented in this table is illustrative and serves as a template. Actual experimental values must be determined.

Interpretation of Results:

-

pH-Dependence: A significant increase in solubility from pH 7.4 to pH 13 would confirm the acidic nature of the thiol group and its ionization to the more soluble thiolate form. The low solubility in acidic conditions (0.1N HCl) is expected for a weak acid.

-

Kinetic vs. Thermodynamic: It is common for the kinetic solubility to be higher than the thermodynamic solubility, as observed in the illustrative data for PBS pH 7.4.[19] This indicates the compound's ability to form a supersaturated solution, which can be advantageous for some in vivo absorption scenarios.

-

Organic Solvents: High solubility in DMSO and Acetonitrile is typical for many organic compounds and confirms their utility as stock solvents.[22] Solubility in ethanol suggests potential for simple oral formulations.

Conclusion

Determining the solubility profile of a novel compound like 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol is a non-negotiable step in modern drug discovery. By applying the robust kinetic and thermodynamic protocols detailed in this guide, researchers can generate the high-quality, reproducible data necessary to make informed decisions. This systematic approach mitigates the risks associated with poor solubility, ensuring that promising compounds are not prematurely discarded and that subsequent formulation and in vivo studies are built on a solid physicochemical foundation.[1][2]

References

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

- Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Books.

-

Shake-Flask Solubility Assay. Bienta. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. CORE. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

-

Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Technology Networks. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Solvent selection for pharmaceuticals. ResearchGate. [Link]

-

5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech. [Link]

-

Solubility Assessment Service. Creative Biolabs. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. DergiPark. [Link]

-

Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. ResearchGate. [Link]

-

Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empir. Ovidius University Annals of Chemistry. [Link]

-

Synthesis and determination of pKa values of some new 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous solvents. Semantic Scholar. [Link]